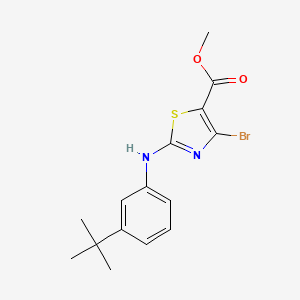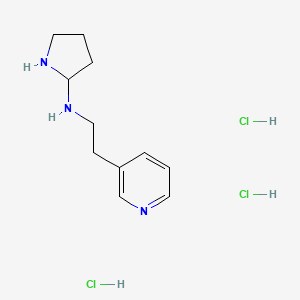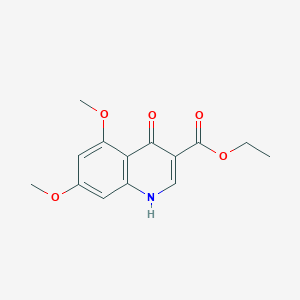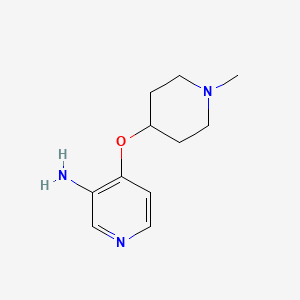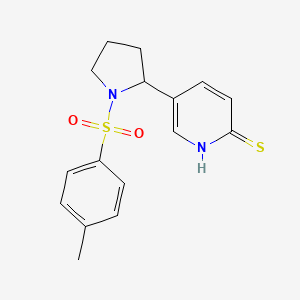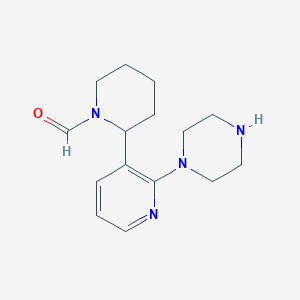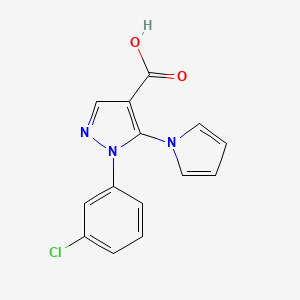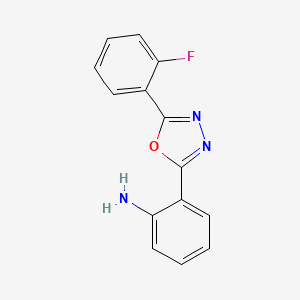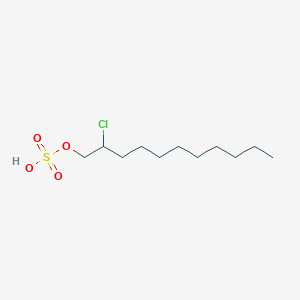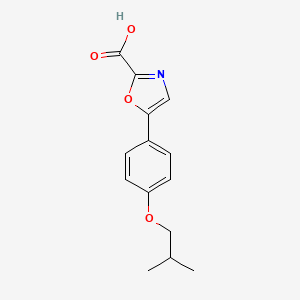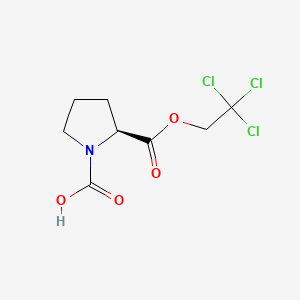
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a trichloroethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid typically involves the reaction of pyrrolidine derivatives with trichloroethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The pyrrolidine ring can interact with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: This compound has a similar pyrrolidine ring structure but different substituents.
(2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Another similar compound with different stereochemistry and substituents.
Uniqueness
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid is unique due to the presence of the trichloroethoxycarbonyl group, which imparts specific reactivity and properties. This makes it valuable in applications where selective reactions and specific interactions are required.
Properties
Molecular Formula |
C8H10Cl3NO4 |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-6(13)5-2-1-3-12(5)7(14)15/h5H,1-4H2,(H,14,15)/t5-/m0/s1 |
InChI Key |
BSPWLSYOCMPUSC-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


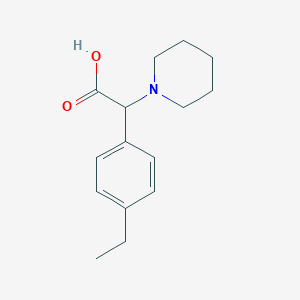
![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)
